2-Bromo-4,6-dimethylpyridine-3-carbonitrile

説明

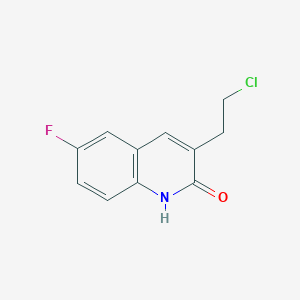

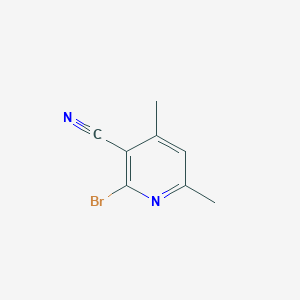

“2-Bromo-4,6-dimethylpyridine-3-carbonitrile” is a chemical compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are in great demand as synthons for pharmaceutical products .

Synthesis Analysis

The synthesis of “2-Bromo-4,6-dimethylpyridine-3-carbonitrile” involves several steps . For instance, “4,6-Dimethylpyridine-3-carbonitrile” was obtained in 68% yield by reduction using zinc in concentrated hydrochloric acid .Molecular Structure Analysis

The molecular formula of “2-Bromo-4,6-dimethylpyridine-3-carbonitrile” is C8H7BrN2 . The molecular weight is 211.06g/mol. The structure includes a pyridine ring with bromine, methyl, and nitrile substituents .Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. For example, whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4,6-dimethylpyridine-3-carbonitrile” include a molecular weight of 186.05 g/mol . The compound has a complexity of 94.9 .科学的研究の応用

Mass Spectral Analysis

“2-Bromo-4,6-dimethylpyridine-3-carbonitrile” may be used in mass spectral analysis to confirm molecular weights and infer potential fragmentation patterns for structural insights. This application is crucial in identifying and characterizing new compounds synthesized in pharmaceutical research and development .

Nucleophilic Substitution Reactions

This compound could play a role in nucleophilic substitution reactions , where it may act as a substrate for the introduction of cyano groups into other molecules. Such reactions are fundamental in organic synthesis, potentially leading to the creation of various pharmaceuticals .

Life Science Research Solutions

As a reagent, “2-Bromo-4,6-dimethylpyridine-3-carbonitrile” might be involved in various life science research solutions , including chromatography and mass spectrometry, analytical chemistry, biopharma production, and advanced battery science. It could be used for the purification and analysis of biological samples or chemical compounds .

将来の方向性

作用機序

Target of Action

It’s structurally similar compound, 4,6-dimethylpyridine-2,3-dicarbonitrile, has been studied for its reaction with n-acylhydrazines .

Mode of Action

It’s structurally similar compound, 4,6-dimethylpyridine-2,3-dicarbonitrile, reacts with n-acylhydrazines to give two structural isomers . The key step in this conversion is the nucleophilic substitution of a hydrogen atom by a cyano group .

Biochemical Pathways

Heterocyclic 1,2-dicarbonitriles, a group to which this compound belongs, are known to be precursors of azaphthalocyanine dyes used in the preparation of highly stable dyes, new functional materials for nonlinear optics, photoconductors, liquid crystals, electrochromic devices, solar energy devices, color monitors, laser systems for information storage, and in photodynamic therapy .

Action Environment

It is known that 4-bromo-2,6-dimethylpyridine, a related compound, should be stored under inert gas (nitrogen or argon) at 2-8°c .

特性

IUPAC Name |

2-bromo-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-3-6(2)11-8(9)7(5)4-10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLLODYBGYVNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-Methyl-12-[3-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}oxy)phenoxy]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B383286.png)

![N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B383287.png)

![5-(3,4-dimethylphenyl)-10-phenyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B383290.png)

![dimethyl 2-[4-(3-methylphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B383292.png)

![4-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B383295.png)

![9-(2,4-dichlorophenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B383297.png)

![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B383299.png)

![9-(2,4-dichlorophenyl)-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B383300.png)

![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B383303.png)

![9-(4-bromophenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B383305.png)

![2-({1-[(4-chlorophenyl)carbonyl]-2-oxoazepan-3-yl}sulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383306.png)

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B383307.png)

![3-(4-Chlorophenyl)-1-{[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methyl}imidazo[1,5-a]pyridine](/img/structure/B383309.png)